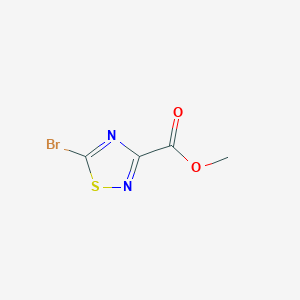

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate

Description

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5-position and a carboxylate ester group at the 3-position of the thiadiazole ring. It is a white crystalline solid that is soluble in common organic solvents.

Properties

IUPAC Name |

methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLIKVADRQFSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate typically involves the bromination of 1,2,4-thiadiazole derivatives. One common method includes the reaction of 2-methyl-1,3-thiadiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-3-methyl-1,2,4-thiadiazole. This intermediate is then reacted with methyl chloroformate in the presence of a base such as sodium carbonate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding thiadiazole derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products include various substituted thiadiazoles depending on the nucleophile used.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include reduced thiadiazole derivatives with different functional groups.

Scientific Research Applications

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate can be compared with other thiadiazole derivatives such as:

- 5-bromo-1,2,4-thiadiazole-3-carboxylic acid

- Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate

- Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate

Uniqueness

The bromine atom provides a site for further functionalization, while the ester group enhances its solubility and stability .

Biological Activity

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic derivative belonging to the thiadiazole family. Its structure includes a thiadiazole ring, which is known for conferring various biological properties. The molecular formula is C6H6BrN3O2S, with a molecular weight of approximately 223.05 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung carcinoma)

- MCF-7 (breast cancer)

- HCT-116 (colon carcinoma)

Table 1: Anticancer Activity Data

The compound exhibited potent antiproliferative effects, with an IC50 value of 2.44 µM against MCF-7 cells, indicating strong cytotoxicity. In vitro studies demonstrated that treatment with this compound led to cell cycle arrest and induced apoptosis in sensitive cancer cells through mechanisms involving caspase activation .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly targeting kinases such as ERK1/2 and CDK9 .

- Induction of Apoptosis : Studies indicate that the compound promotes apoptosis through activation of the intrinsic apoptotic pathway, evidenced by increased caspase-3 and caspase-8 activity in treated cells .

- Cell Cycle Modulation : The compound induces cell cycle arrest at the G0/G1 phase and inhibits progression through the S phase, leading to reduced proliferation rates in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties :

- Target Organisms : The compound exhibits activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibitory | |

| S. aureus | Inhibitory | |

| C. albicans | Inhibitory |

The mechanism underlying its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Cancer Cell Lines : A study published in December 2023 evaluated various thiadiazole derivatives for their anticancer properties. This compound was among the most potent compounds tested against MCF-7 cells .

- Antimicrobial Screening : Research conducted on the antimicrobial efficacy of thiadiazole derivatives indicated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.